6-Chloro-2-(1-piperazinyl)quinoxaline

描述

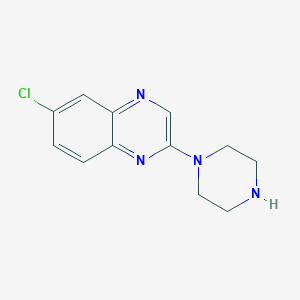

6-Chloro-2-(1-piperazinyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 6 and a piperazine moiety at position 2. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via nucleophilic aromatic substitution, where piperazine reacts with a chloroquinoxaline precursor under phase-transfer catalysis (PTC) or reflux conditions in ethanol .

属性

分子式 |

C12H13ClN4 |

|---|---|

分子量 |

248.71 g/mol |

IUPAC 名称 |

6-chloro-2-piperazin-1-ylquinoxaline |

InChI |

InChI=1S/C12H13ClN4/c13-9-1-2-10-11(7-9)15-8-12(16-10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 |

InChI 键 |

PSJNXVYMPJQNGI-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)C2=CN=C3C=C(C=CC3=N2)Cl |

同义词 |

6-chloro-2-(1-piperazinyl)quinoxaline |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The pharmacological and structural profiles of 6-chloro-2-(1-piperazinyl)quinoxaline can be contextualized against analogs with modifications to the quinoxaline core, piperazine substituents, or additional functional groups. Below is a comparative analysis based on synthesis, substituent effects, and biological activities:

Structural and Functional Modifications

Substituent Effects on Activity

- Piperazine Modifications: The parent compound’s piperazine group is critical for serotonin-mimetic activity . Introducing carboxamide groups (e.g., compound 6a) shifts activity toward immunomodulation, likely due to enhanced hydrogen bonding with biological targets . Bulky aromatic substituents on piperazine (e.g., methoxyphenyl in ) improve antiplasmodial efficacy by increasing lipophilicity and target affinity .

Core Functionalization :

Hybrid Structures :

Research Findings and Mechanistic Insights

- Antimicrobial Activity : Chlorine and ethoxycarbonyl groups synergize in ’s derivatives to disrupt Mycobacterium tuberculosis cell walls .

- CNS Applications : The unmodified piperazine in the parent compound allows cross-talk with serotonin receptors, a trait diminished in bulkier analogs .

- Parasitic Targets : Di-N-oxide derivatives exhibit dual inhibition of Plasmodium falciparum and Leishmania enzymes, attributed to their ability to interfere with heme detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。